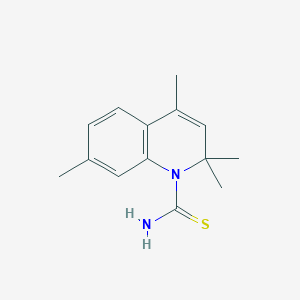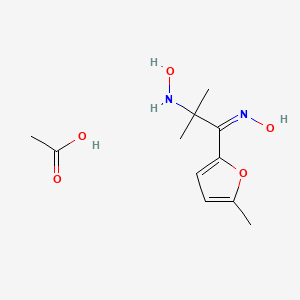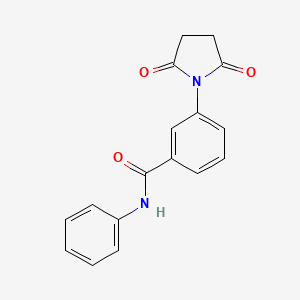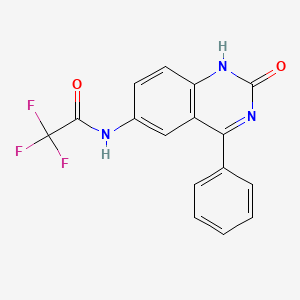![molecular formula C17H24N2O2 B5764807 N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5764807.png)
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide, also known as CHIR-99021, is a small molecule compound that is widely used in scientific research. It is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), which is a serine/threonine protein kinase that plays a crucial role in many biological processes, including cell differentiation, proliferation, and apoptosis.
作用機序
GSK-3 is a key regulator of the Wnt signaling pathway, which plays a critical role in cell fate determination, embryonic development, and tissue homeostasis. N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide inhibits GSK-3 by binding to its ATP-binding site, which prevents the phosphorylation of downstream signaling molecules, such as β-catenin. This leads to the activation of the Wnt signaling pathway, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the promotion of cell proliferation and differentiation, the induction of neuronal differentiation, and the maintenance of pluripotency in stem cells. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the major advantages of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide is its high selectivity for GSK-3, which allows for the specific modulation of the Wnt signaling pathway without affecting other signaling pathways. Moreover, this compound is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. However, one of the limitations of this compound is its low solubility in water, which requires the use of organic solvents for its preparation and administration.
将来の方向性
There are many potential future directions for the use of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide in scientific research. One area of interest is the development of new therapeutic strategies for the treatment of neurodegenerative diseases, such as Alzheimer's disease, by targeting the Wnt signaling pathway. Another area of interest is the use of this compound in regenerative medicine, such as the generation of functional β-cells for the treatment of diabetes. Additionally, the use of this compound in combination with other small molecule compounds may provide new insights into the complex signaling networks that regulate cell fate determination and tissue homeostasis.
合成法
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide can be synthesized by the reaction of 4-methylbenzenecarboximidamide with 3-cyclohexylpropanoic anhydride in the presence of a base catalyst. The reaction yields this compound as a white solid with a purity of over 99%.
科学的研究の応用
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been extensively used in scientific research as a tool to investigate the role of GSK-3 in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, and to enhance the reprogramming of somatic cells into induced pluripotent stem (iPS) cells. In addition, this compound has been used to study the molecular mechanisms underlying the pathogenesis of various diseases, including Alzheimer's disease, diabetes, and cancer.
特性
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-7-10-15(11-8-13)17(18)19-21-16(20)12-9-14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJGWJHVBVJQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CCC2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CCC2CCCCC2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)
![4-[1-cyano-2-(5-methyl-2-furyl)vinyl]benzonitrile](/img/structure/B5764746.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5764759.png)

![N-1-naphthyl-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5764775.png)
![2-(3-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5764783.png)

![2-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5764795.png)
![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)

![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)
